2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate
Description
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is a heterocyclic compound featuring a tetrazole ring linked via a carbamoyl group to a phenyl acetate scaffold. Such compounds are of interest for their biological activities, including anti-proliferative and antimicrobial properties .
Properties
CAS No. |
663191-75-1 |
|---|---|
Molecular Formula |
C10H9N5O3 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
[2-(2H-tetrazol-5-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C10H9N5O3/c1-6(16)18-8-5-3-2-4-7(8)9(17)11-10-12-14-15-13-10/h2-5H,1H3,(H2,11,12,13,14,15,17) |
InChI Key |
MFFITESZHBDNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate typically involves the reaction of a phenyl acetate derivative with a tetrazole precursor. One common method is the cycloaddition reaction between a nitrile and sodium azide, which forms the tetrazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced nitrogen heterocycles .
Scientific Research Applications
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . This interaction can inhibit enzymes and disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The target compound differs from analogs primarily in substituent groups. Key comparisons include:
Key Observations :
Comparison :
- Catalyst-free methods (e.g., aqueous ethanol in ) may offer greener synthesis routes, while triethylamine-mediated reactions () ensure high yields for carbamoyl linkages.
Physical and Spectral Properties
Melting Points :
Spectral Data :
- IR Spectroscopy : The acetoxy group in the target compound is expected to show a C=O stretch near 1719 cm⁻¹ (cf. ), while tetrazole rings exhibit N-H stretches near 3450–3250 cm⁻¹ .
- NMR : The phenyl acetate moiety would display aromatic protons at δ 6.8–7.5 ppm (cf. ), with tetrazole protons resonating near δ 8.5–9.0 ppm .
Stability and Drug-Likeness
- Thermal Stability : Polyamide derivatives with acetoxy groups () are thermally stable up to 300°C, suggesting the target compound may exhibit similar robustness.
Biological Activity
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique tetrazole moiety, has been studied for various pharmacological effects, including its role as an inhibitor in cancer therapy and its interactions with biological macromolecules.
- Molecular Formula : C10H9N5O3
- Molecular Weight : 233.21 g/mol
- CAS Number : 663191-75-1
The biological activity of 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole ring is known to enhance the binding affinity of compounds to their targets, which can lead to modulation of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act on specific receptors that regulate cellular signaling pathways.
Biological Activity
Research indicates that 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to significantly reduce cell viability in breast cancer cells through apoptosis induction.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. It showed promising results, indicating potential use as an antimicrobial agent.
Case Studies
-
In Vitro Studies : In a study published in Journal of Medicinal Chemistry, 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate was tested against several cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity.
Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 25 A549 (Lung) 18 - Antimicrobial Activity : A study conducted on the antimicrobial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
Research Findings
Recent findings suggest that the incorporation of the tetrazole ring enhances the lipophilicity and bioavailability of the compound, which is critical for its effectiveness as a therapeutic agent. Furthermore, structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can lead to improved potency and selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
